![molecular formula C8H14N2OS B12939185 2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol CAS No. 144396-10-1](/img/structure/B12939185.png)
2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol is a chemical compound that features an imidazole ring substituted with a methyl group at the 4-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both an imidazole ring and a thioether linkage in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylimidazole and 2-chloroethanol.
Formation of Intermediate: 4-Methylimidazole is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-methyl-1H-imidazol-1-yl)ethanol.
Thioether Formation: The intermediate is then reacted with 2-chloroethylthiol in the presence of a base to form the final product, 2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
作用機序
The mechanism of action of 2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The imidazole ring can interact with metal ions or active sites of enzymes, while the thioether linkage can provide additional binding interactions. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the thioether linkage.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety instead of a thioether and hydroxyl group.
1-(2-Hydroxyethyl)imidazole: Similar structure but lacks the thioether linkage.
Uniqueness
2-((2-(4-Methyl-1H-imidazol-1-yl)ethyl)thio)ethanol is unique due to the presence of both an imidazole ring and a thioether linkage, which provides distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and development.
特性
CAS番号 |
144396-10-1 |
|---|---|
分子式 |
C8H14N2OS |
分子量 |
186.28 g/mol |
IUPAC名 |
2-[2-(4-methylimidazol-1-yl)ethylsulfanyl]ethanol |
InChI |
InChI=1S/C8H14N2OS/c1-8-6-10(7-9-8)2-4-12-5-3-11/h6-7,11H,2-5H2,1H3 |
InChIキー |
YCENIKZLLNWMKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)CCSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)

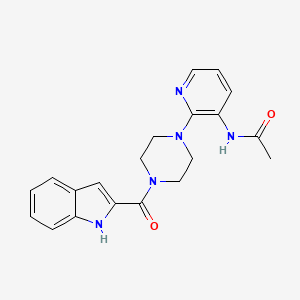

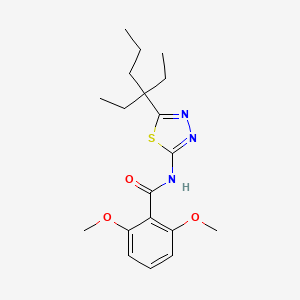
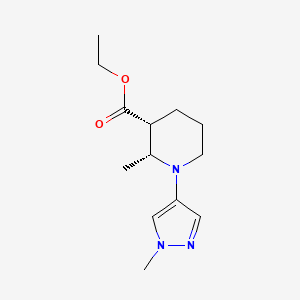
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
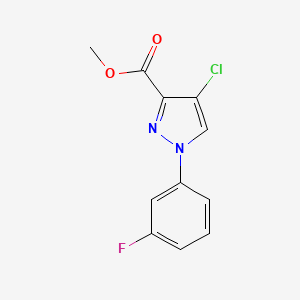
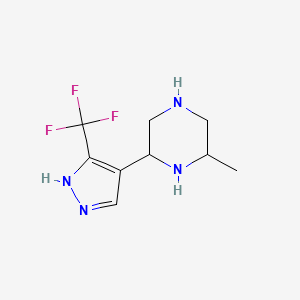
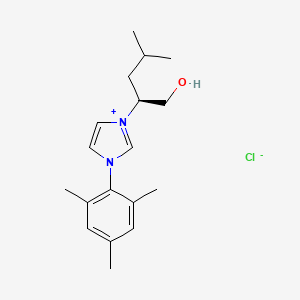
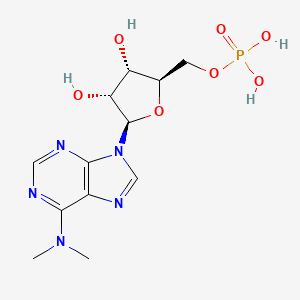
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B12939172.png)
